Lipophilicity Advantage: XLogP3 Comparison of 1-(4-Phenylphenyl)propylhydrazine Against 1-Phenylpropylhydrazine and Phenelzine
1-(4-Phenylphenyl)propylhydrazine exhibits a computed XLogP3 of 3.1, which is 2.1 units higher than the directly analogous 1-phenylpropylhydrazine (XLogP 1.5) [1] and 2.02 units higher than the clinically used MAO inhibitor phenelzine (XLogP3 1.08) [2]. This enhanced lipophilicity is attributable exclusively to the additional phenyl ring in the biphenyl scaffold, as the hydrazine and propyl substituents are conserved across comparators.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 1-Phenylpropylhydrazine: XLogP = 1.5; Phenelzine: XLogP3 = 1.08 |
| Quantified Difference | +2.1 log units vs. 1-phenylpropylhydrazine; +2.02 log units vs. phenelzine |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) [1]; chem960.com computed values ; PubChem XLogP3 for phenelzine [2]. |
Why This Matters
A difference exceeding 2 log units in XLogP3 translates to approximately 100-fold higher predicted membrane permeability and lipid partitioning, directly influencing CNS penetration and distribution volume for neuropharmacology applications.
- [1] PubChem Compound Summary for CID 50378, 1-(4-Phenylphenyl)propylhydrazine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/50378 (accessed May 2026). View Source
- [2] PubChem Compound Summary for CID 3675, Phenelzine. XLogP3-AA property value 1.08. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3675 (accessed May 2026). View Source
